(2S,3S)-3-(4-hydroxyphenyl)-2-[4-[(2S)-2-pyrrolidin-1-ylpropoxy]phenyl]-2,3-dihydro-1,4-benzoxathiin-6-ol
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Overview
Description
(2S,3S)-3-(4-hydroxyphenyl)-2-[4-[(2S)-2-pyrrolidin-1-ylpropoxy]phenyl]-2,3-dihydro-1,4-benzoxathiin-6-ol is a complex organic compound with significant potential in various scientific fields. This compound features a benzoxathiin core, which is a heterocyclic structure containing both oxygen and sulfur atoms. The presence of hydroxyphenyl and pyrrolidinylpropoxy groups further enhances its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-3-(4-hydroxyphenyl)-2-[4-[(2S)-2-pyrrolidin-1-ylpropoxy]phenyl]-2,3-dihydro-1,4-benzoxathiin-6-ol typically involves multiple steps, starting from readily available precursors. One common approach includes:
Formation of the Benzoxathiin Core: This step involves the cyclization of a suitable precursor containing both oxygen and sulfur functionalities under acidic or basic conditions.
Introduction of Hydroxyphenyl and Pyrrolidinylpropoxy Groups: These groups are introduced through nucleophilic substitution reactions, where the benzoxathiin core reacts with appropriate halogenated derivatives of hydroxyphenyl and pyrrolidinylpropoxy compounds.
Final Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-3-(4-hydroxyphenyl)-2-[4-[(2S)-2-pyrrolidin-1-ylpropoxy]phenyl]-2,3-dihydro-1,4-benzoxathiin-6-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydro derivatives, which may exhibit different biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group typically yields quinone derivatives, while reduction can produce dihydro compounds with altered biological properties.
Scientific Research Applications
(2S,3S)-3-(4-hydroxyphenyl)-2-[4-[(2S)-2-pyrrolidin-1-ylpropoxy]phenyl]-2,3-dihydro-1,4-benzoxathiin-6-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s biological activity makes it a valuable tool for investigating cellular processes and signaling pathways.
Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases, including cancer and neurodegenerative disorders.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2S,3S)-3-(4-hydroxyphenyl)-2-[4-[(2S)-2-pyrrolidin-1-ylpropoxy]phenyl]-2,3-dihydro-1,4-benzoxathiin-6-ol involves its interaction with specific molecular targets and pathways. The hydroxyphenyl and pyrrolidinylpropoxy groups are believed to play crucial roles in binding to target proteins and modulating their activity. This can lead to changes in cellular signaling and gene expression, ultimately affecting various biological processes.
Comparison with Similar Compounds
Similar Compounds
(2S,3S)-3-(4-hydroxyphenyl)-2-[4-(2-morpholin-4-ylpropoxy)phenyl]-2,3-dihydro-1,4-benzoxathiin-6-ol: Similar structure but with a morpholine group instead of a pyrrolidine group.
(2S,3S)-3-(4-hydroxyphenyl)-2-[4-(2-piperidin-1-ylpropoxy)phenyl]-2,3-dihydro-1,4-benzoxathiin-6-ol: Contains a piperidine group instead of a pyrrolidine group.
Uniqueness
The uniqueness of (2S,3S)-3-(4-hydroxyphenyl)-2-[4-[(2S)-2-pyrrolidin-1-ylpropoxy]phenyl]-2,3-dihydro-1,4-benzoxathiin-6-ol lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C27H29NO4S |
---|---|
Molecular Weight |
463.6 g/mol |
IUPAC Name |
(2S,3S)-3-(4-hydroxyphenyl)-2-[4-[(2S)-2-pyrrolidin-1-ylpropoxy]phenyl]-2,3-dihydro-1,4-benzoxathiin-6-ol |
InChI |
InChI=1S/C27H29NO4S/c1-18(28-14-2-3-15-28)17-31-23-11-6-19(7-12-23)26-27(20-4-8-21(29)9-5-20)33-25-16-22(30)10-13-24(25)32-26/h4-13,16,18,26-27,29-30H,2-3,14-15,17H2,1H3/t18-,26-,27-/m0/s1 |
InChI Key |
UZOOIPXOYYJULJ-OALGXETFSA-N |
Isomeric SMILES |
C[C@@H](COC1=CC=C(C=C1)[C@H]2[C@@H](SC3=C(O2)C=CC(=C3)O)C4=CC=C(C=C4)O)N5CCCC5 |
Canonical SMILES |
CC(COC1=CC=C(C=C1)C2C(SC3=C(O2)C=CC(=C3)O)C4=CC=C(C=C4)O)N5CCCC5 |
Origin of Product |
United States |
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